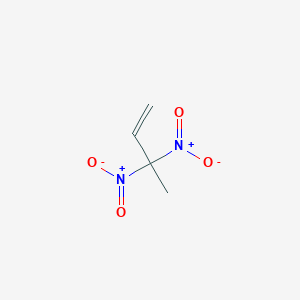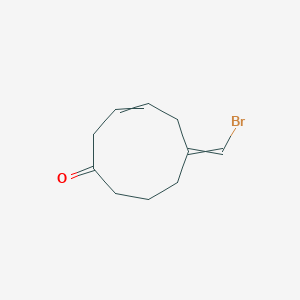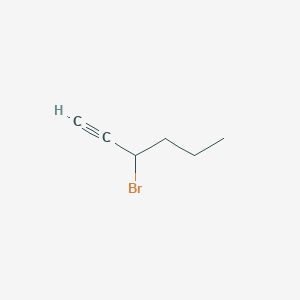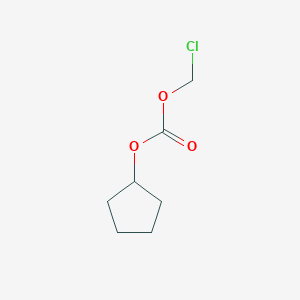![molecular formula C23H29IN2 B14661963 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide CAS No. 39770-79-1](/img/structure/B14661963.png)
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a diethylamino group and an isobutyl group, making it a quaternary ammonium salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide typically involves a multi-step process. One common method includes the alkylation of quinoline derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Quaternary ammonium salts with different anions.
科学的研究の応用
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with cellular membranes, altering their permeability and leading to cell death. The pathways involved include the induction of oxidative stress and the inhibition of key enzymes.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline share structural similarities.
Quaternary ammonium salts: Compounds such as benzalkonium chloride and cetyltrimethylammonium bromide have similar functional groups.
Uniqueness
2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide stands out due to its unique combination of a quinoline core with diethylamino and isobutyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
39770-79-1 |
|---|---|
分子式 |
C23H29IN2 |
分子量 |
460.4 g/mol |
IUPAC名 |
N,N-diethyl-4-[1-(2-methylpropyl)quinolin-1-ium-2-yl]aniline;iodide |
InChI |
InChI=1S/C23H29N2.HI/c1-5-24(6-2)21-14-11-20(12-15-21)23-16-13-19-9-7-8-10-22(19)25(23)17-18(3)4;/h7-16,18H,5-6,17H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
KTHYQTDVKCZGCH-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C=C2)CC(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
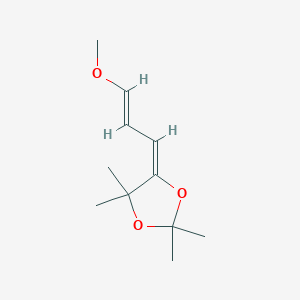


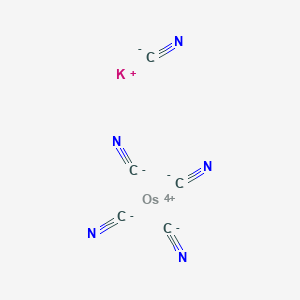
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
